

A Technical Guide to the History, Use, and Transformation of Endrin

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Compound of Interest		
Compound Name:	Endrin ketone	
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Abstract

Endrin, an organochlorine pesticide, was widely used in the mid-20th century for its efficacy as an insecticide, rodenticide, and avicide. However, its high mammalian toxicity, environmental persistence, and tendency to bioaccumulate led to its ban in numerous countries. This technical guide provides a comprehensive overview of the history of endrin use, its chemical properties, and its environmental transformation into the persistent metabolite, **endrin ketone**. Detailed experimental protocols for the detection and quantification of endrin and **endrin ketone** are provided, along with a summary of their toxicological effects and mechanisms of action. This document is intended to serve as a resource for researchers and scientists in understanding the legacy of this potent environmental contaminant.

Introduction

Endrin (C₁₂H₈Cl₆O) is a stereoisomer of dieldrin that was first synthesized in 1950.[1] It was commercially introduced in 1951 and saw extensive use in agriculture to control pests on crops such as cotton, maize, sugarcane, and grains.[2] It was also utilized as a rodenticide and an avicide.[2] Concerns over its high toxicity to non-target organisms and its persistence in the environment led to severe restrictions and eventual bans on its use in many countries, including the United States in 1984.[1][3] Endrin is a persistent organic pollutant (POP) and is recognized for its potential to bioaccumulate in food chains.



In the environment, endrin undergoes transformation to form several metabolites, with **endrin ketone** being one of the most significant due to its stability and persistence. The formation of **endrin ketone** can occur through photochemical reactions and microbial degradation. This guide will delve into the historical context of endrin's use, its chemical characteristics, the formation pathways of **endrin ketone**, and the analytical methods for their detection.

History of Endrin Use and Regulation

Endrin was manufactured from 1950 and used globally until the early 1970s. Its primary application was as a foliar insecticide on a wide variety of agricultural crops. Due to its high toxicity and environmental persistence, its use was progressively restricted. The United States Environmental Protection Agency (EPA) banned its use on October 10, 1984. By 1991, all uses of endrin in the United States were canceled by the manufacturers. Many other countries also banned or severely restricted its use around the same period.

Chemical and Physical Properties

Endrin is a white, crystalline solid with a mild chemical odor. It is poorly soluble in water but soluble in many organic solvents. Key physical and chemical properties of endrin and its primary metabolite, **endrin ketone**, are summarized in Table 1.

Table 1: Physical and Chemical Properties of Endrin and Endrin Ketone

Property	Endrin	Endrin Ketone
Chemical Formula	C12H8Cl6O	C12H8Cl6O
Molar Mass	380.91 g/mol	380.91 g/mol
CAS Number	72-20-8	53494-70-5
Melting Point	226-230 °C (decomposes)	Data not available
Water Solubility	0.23 mg/L at 25 °C	Data not available
log Kow	5.34	Estimated 4.99

Sources:



Endrin Ketone Formation

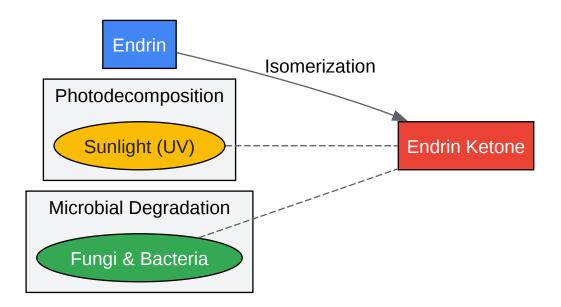
Endrin transforms into **endrin ketone** in the environment through two primary pathways: photodecomposition and microbial degradation.

Photodecomposition

When exposed to sunlight, particularly ultraviolet (UV) radiation, endrin undergoes isomerization to form δ -ketoendrin (**endrin ketone**). This process can be relatively rapid, with studies showing that approximately 50% of endrin can be converted to **endrin ketone** in 7 days under intense summer sunlight.

Microbial Degradation

Microorganisms in the soil and sediment, including certain species of fungi and bacteria, can degrade endrin, particularly under anaerobic conditions. This biodegradation process also leads to the formation of **endrin ketone** as a major product.



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Caption: Formation of **Endrin Ketone** from Endrin.

Environmental Fate and Toxicology Environmental Persistence and Bioaccumulation



Endrin is highly persistent in the environment, with an estimated half-life in soil of up to 14 years. It binds strongly to soil and sediment particles, which limits its leaching into groundwater, although contamination has been detected in some cases. Due to its lipophilic nature, endrin bioaccumulates in the fatty tissues of organisms, particularly in aquatic ecosystems.

Table 2: Environmental Fate and Toxicity of Endrin

Parameter	Value	Reference(s)
Soil Half-life	Up to 14 years	
Bioconcentration Factor (Fish)	1,335 - 10,000	-
Oral LD50 (Rat)	7.5 - 17.5 mg/kg	
Oral LD50 (Mouse)	1.4 - 7 mg/kg	-
Dermal LD₅₀ (Rat)	15 mg/kg	

Toxicity of Endrin and Endrin Ketone

Endrin is a potent neurotoxin that primarily affects the central nervous system. Symptoms of acute poisoning include headache, dizziness, nausea, and convulsions, which can be fatal. Endrin is not classified as a human carcinogen.

Information on the toxicity of **endrin ketone** is more limited. An oral LD₅₀ of 10 mg/kg in rats has been reported, suggesting it is also highly toxic.

Table 3: Toxicity of Endrin Ketone

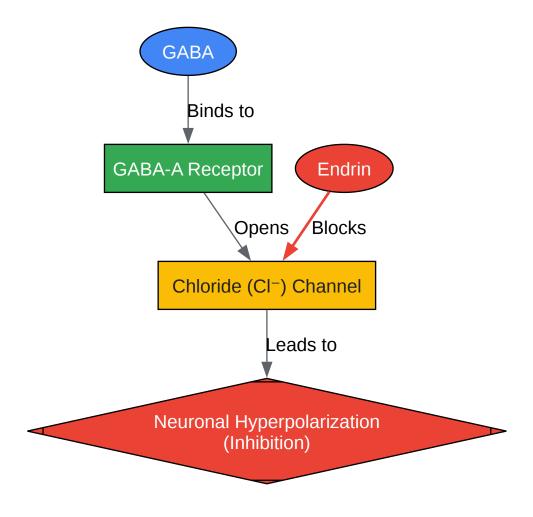
Parameter	Value	Reference(s)
Oral LD50 (Rat)	10 mg/kg	

Mechanism of Neurotoxicity

The primary mechanism of endrin's neurotoxicity involves its interaction with the γ-aminobutyric acid (GABA) system in the central nervous system. Endrin acts as a non-competitive antagonist of the GABA-A receptor-chloride ionophore complex. GABA is the primary inhibitory



neurotransmitter in the mammalian brain. When GABA binds to its receptor, it opens a chloride channel, leading to hyperpolarization of the neuron and inhibition of nerve impulses. By blocking this chloride channel, endrin prevents the inhibitory action of GABA, resulting in hyperexcitability of the central nervous system and leading to convulsions.



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Caption: Endrin's disruption of GABAergic neurotransmission.

Experimental Protocols

Accurate detection and quantification of endrin and **endrin ketone** are crucial for environmental monitoring and risk assessment. The following sections outline common experimental protocols.

Sample Preparation and Extraction



7.1.1. Soil and Sediment Samples

A common method for extracting endrin and its metabolites from soil is Soxhlet extraction.

- Homogenization: Air-dry the soil sample and sieve to remove large debris.
- Spiking: Spike a known amount of the homogenized sample with a surrogate standard solution.
- Extraction: Place the sample in a Soxhlet extractor with a suitable solvent, such as a mixture of hexane and acetone (1:1 v/v), and extract for 16-24 hours.
- Concentration: Concentrate the extract using a rotary evaporator or a gentle stream of nitrogen.

7.1.2. Water Samples

Liquid-liquid extraction is a standard method for water samples.

- Sample Collection: Collect water samples in clean glass bottles.
- Spiking: Spike a known volume of the water sample with a surrogate standard.
- Extraction: Extract the water sample with a non-polar solvent like dichloromethane or hexane
 in a separatory funnel. Repeat the extraction three times.
- Drying and Concentration: Pass the combined organic extracts through anhydrous sodium sulfate to remove any residual water. Concentrate the extract as described for soil samples.

7.1.3. Food Samples (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for pesticide residue analysis in food.

- Homogenization: Homogenize the food sample (e.g., fruits, vegetables, animal tissues).
- Extraction: Weigh 10-15 g of the homogenized sample into a centrifuge tube. Add acetonitrile and appropriate salts (e.g., magnesium sulfate, sodium acetate). Shake vigorously.



- Centrifugation: Centrifuge the sample to separate the layers.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a tube containing a d-SPE sorbent (e.g., primary secondary amine (PSA) for removing fatty acids and sugars, C18 for removing nonpolar interferences, and graphitized carbon black (GCB) for removing pigments). Shake and centrifuge.
- Final Extract: The resulting supernatant is ready for analysis.

Instrumental Analysis

Gas chromatography (GC) is the most common technique for the analysis of endrin and **endrin ketone**.

7.2.1. Gas Chromatography with Electron Capture Detection (GC-ECD)

GC-ECD is a highly sensitive method for detecting halogenated compounds like endrin.

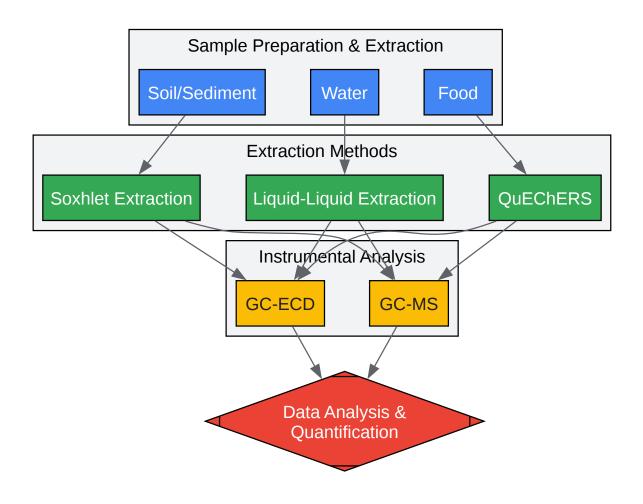
- Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5).
- Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.
- Oven Temperature Program: A programmed temperature ramp to separate the analytes. For example, start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
- Detector: Electron Capture Detector (ECD) maintained at a high temperature (e.g., 300°C).
- · Carrier Gas: High-purity nitrogen or helium.
- 7.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides both quantification and confirmation of the analytes' identity.

- GC Conditions: Similar to GC-ECD.
- Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.



• Ionization: Electron ionization (EI) is typically used.



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Caption: General experimental workflow for endrin analysis.

Conclusion

Endrin's history serves as a critical case study in the evolution of pesticide regulation and environmental science. While its use has been discontinued in most parts of the world, its persistence and that of its metabolite, **endrin ketone**, necessitate continued monitoring and research. The methodologies and data presented in this guide provide a foundational resource for scientists and researchers working to understand and mitigate the long-term impacts of such persistent organic pollutants. A thorough understanding of their environmental fate, toxicity, and analytical determination is essential for protecting human health and ecosystem integrity.



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